Cas no 5999-27-9 (2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one)

2-Hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one is a chiral flavonoid derivative characterized by its stereospecific (1R)-1-phenylpropyl substitution at the 3-position of the chromen-4-one core. This structural motif imparts distinct physicochemical properties, including enhanced lipophilicity and potential for selective biological interactions. The hydroxyl group at the 2-position contributes to hydrogen-bonding capacity, while the chromen-4-one scaffold offers stability and π-conjugation. The compound’s chiral center may confer stereoselective activity in applications such as enzyme inhibition or receptor modulation. Its synthetic accessibility and modular structure make it a versatile intermediate for medicinal chemistry or materials science research, particularly where stereochemical precision is critical.
2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one structure
5999-27-9 structure
Product Name:2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one
CAS No:5999-27-9
MF:C18H16O3
MW:280.317845344543
MDL:MFCD23702189
CID:1617533
PubChem ID:54681545
Update Time:2025-10-23

2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one
    • (R)-Phenprocoumon
    • Y513Q74WCG
    • EN300-23532098
    • 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (R)-
    • DTXSID80975409
    • (+)-PHENPROCOUMON
    • NS00116892
    • UNII-Y513Q74WCG
    • 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one
    • 4-hydroxy-3-[(1R)-1-phenylpropyl]-2H-chromen-2-one
    • (R)-(+)-PHENPROCOUMON
    • 5999-27-9
    • SCHEMBL24500472
    • Q27294273
    • (R)-4-Hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one
    • 4-HYDROXY-3-[(1R)-1-PHENYLPROPYL]CHROMEN-2-ONE
    • COUMARIN, 3-(.ALPHA.-ETHYLBENZYL)-4-HYDROXY-, (R)-(+)-
    • Phenprocoumon, (R)-
    • 599-27-9
    • CHEMBL2079628
    • BDBM50408935
    • MDL: MFCD23702189
    • Inchi: 1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1
    • InChI Key: DQDAYGNAKTZFIW-CYBMUJFWSA-N
    • SMILES: O1C2C=CC=CC=2C(=C(C1=O)[C@@H](C1C=CC=CC=1)CC)O

Computed Properties

  • Exact Mass: 280.10998
  • Monoisotopic Mass: 280.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23532098-0.05g
5999-27-9 95%
0.05g
$861.0 2024-06-19

Additional information on 2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one

2-Hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one: A Comprehensive Overview

The compound with CAS No 5999-27-9, known as 2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the chromenone family, which is a class of naturally occurring or synthetic compounds with a chromanone skeleton—a benzopyran derivative with a ketone group at the 4-position. The structure of this compound is characterized by a hydroxyl group at the 2-position and a (1R)-1-phenylpropyl substituent at the 3-position, making it a unique member of the chromenone family.

Recent studies have highlighted the potential of 2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one in various applications, particularly in the realm of drug discovery and development. Its structure lends itself to a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers have explored its ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic interventions.

The synthesis of this compound has been optimized through various methodologies, including traditional organic synthesis techniques and modern catalytic approaches. The use of asymmetric catalysis has been particularly beneficial in achieving high enantiomeric excess, which is crucial for its pharmacological applications. Recent advancements in green chemistry have also enabled more sustainable routes for its production, aligning with current trends toward environmentally friendly chemical processes.

In terms of pharmacokinetics, studies have demonstrated that 2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one exhibits favorable absorption and bioavailability profiles. Its ability to cross biological membranes efficiently suggests potential for oral administration in drug delivery systems. Additionally, its metabolic stability has been evaluated in preclinical models, providing insights into its suitability as a lead compound for further development.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Antioxidant assays have revealed its potent radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related diseases. Inflammation studies have shown that it can inhibit key pro-inflammatory mediators, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), making it a potential candidate for anti-inflammatory therapies.

Recent research has also explored the anticancer potential of 2-hydroxy-3-[(1R)-1-phenylpropyl]-4H-chromen-4-one. In cancer cell lines, it has demonstrated selective cytotoxicity against malignant cells while sparing normal cells, indicating a promising therapeutic index. Mechanistic studies have revealed that its anticancer effects are mediated through multiple pathways, including induction of apoptosis, inhibition of cell proliferation, and modulation of signaling cascades such as the MAPK/ERK pathway.

Moreover, this compound has shown potential in neuroprotective applications. Preclinical studies have suggested that it can mitigate neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier further enhances its suitability for central nervous system-related therapies.

In conclusion, 2-hydroxy-3-[(1R)-1 phenylpropyl]-4H-chromen 4 one (CAS No 5999 27 9) is a versatile compound with a wealth of biological activities and therapeutic potentials. Its unique structure, coupled with advancements in synthesis and pharmacological evaluation, positions it as a valuable asset in drug discovery and development efforts.

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